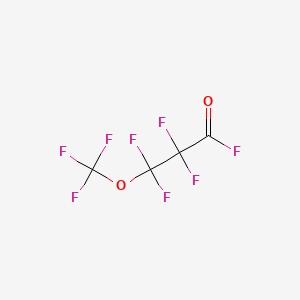

Propanoyl fluoride, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)-

Cat. No. B1616868

:

425-38-7

M. Wt: 232.03 g/mol

InChI Key: ZAKJNULOUJTZMO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07655591B2

Procedure details

A 5-L round bottom 3-neck flask equipped with a −78° C. condenser and mechanical stirred was charged with 1025 g of methanol and 300 g of sodium fluoride. 3-Trifluoromethoxytetrafluoropropionyl fluoride (1561 g, 6.7 mol), prepared as described in Example 1 of U.S. Pat. No. 6,482,979 (Hintzer et al.), was added to the flask at −20° C. The reaction mixture was washed with 800 g water and phased split to give 1490 g of methyl-3-trifluoromethoxypropionate for a 91% yield after fractionation. A 5-liter round bottom flask equipped with a mechanical stirrer, a −78° C. condenser and addition funnel was charged with 1463 g of methyl-3-trifluoromethoxypropionate (6 mol) and 940 g of dimethylformamide. The mixture was stirred at room temperature and 125 g of ammonia (7.4 mol) was added to convert the ester to amide. Methanol was vacuum stripped and 1160 g of pyridine (14.7 mol) was added. The mixture was cooled to −14° C. and 1493 g of trifluoroacetic anhydride (7.1 mol) was added. After addition was completed, 1 kg of water was added and the product began to reflux on the condenser. A total of 1165 g of heptafluoro-3-methoxypropanenitrile, CF3OCF2CF2CN was obtained after distillation.

Quantity

1561 g

Type

reactant

Reaction Step One

Yield

91%

Identifiers

|

REACTION_CXSMILES

|

[F-:1].[Na+].[F:3][C:4](F)([F:15])[O:5][C:6](F)(F)[C:7](F)(F)[C:8](F)=[O:9].[CH3:17][OH:18]>>[CH3:17][O:18][C:8](=[O:9])[CH2:7][CH2:6][O:5][C:4]([F:15])([F:3])[F:1] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1561 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(OC(C(C(=O)F)(F)F)(F)F)(F)F

|

Step Two

|

Name

|

|

|

Quantity

|

300 g

|

|

Type

|

reactant

|

|

Smiles

|

[F-].[Na+]

|

|

Name

|

|

|

Quantity

|

1025 g

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

mechanical stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 5-L round bottom 3-neck flask equipped with a −78° C. condenser

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

6,482,979 (Hintzer et al.), was added to the flask at −20° C

|

WASH

|

Type

|

WASH

|

|

Details

|

The reaction mixture was washed with 800 g water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

phased split

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(CCOC(F)(F)F)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1490 g | |

| YIELD: PERCENTYIELD | 91% | |

| YIELD: CALCULATEDPERCENTYIELD | 129.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |